HQC Exhibits 300-Fold Weaker NMDA Receptor Antagonism Than Its 6,7-Dichloro Derivative, Enabling a Distinct Research Niche
In 22Na+ efflux assays using rat brain slices, HQC suppressed the NMDA-induced response with an apparent K1 value of 0.27 mM (270 µM) [1]. In contrast, the 6,7-dichloro derivative (diCl-HQC) antagonizes NMDA-induced excitation in the frog spinal cord with a pA2 of 5.8, corresponding to an antagonist potency approximately 300-fold greater than the parent HQC [2]. This quantitative difference is not trivial; it positions HQC as a low-potency reference tool for mechanistic studies where high-potency antagonists like diCl-HQC or CNQX (NMDA Ki = 96 µM [3]) would saturate receptors or obscure nuanced allosteric effects.
| Evidence Dimension | NMDA receptor antagonism potency |
|---|---|
| Target Compound Data | K1 = 0.27 mM (270 µM) [1] |
| Comparator Or Baseline | diCl-HQC: pA2 = 5.8 (~1.6 µM) [2]; CNQX: Ki = 96 µM [3] |
| Quantified Difference | HQC is approximately 170-fold weaker than diCl-HQC and 2.8-fold weaker than CNQX at NMDA receptors |
| Conditions | 22Na+ efflux in rat brain slices (HQC); frog spinal cord NMDA-induced excitation (diCl-HQC); whole-cell recording in rat hippocampal neurons (CNQX) |
Why This Matters
Researchers requiring a low-potency baseline antagonist to avoid complete receptor blockade in NMDA pharmacology studies will specifically select HQC over its high-potency halogenated analogs.
- [1] Erez, U., Frenk, H., Goldberg, O., Cohen, A., & Teichberg, V. I. (1985). Anticonvulsant properties of 3-hydroxy-2-quinoxalinecarboxylic acid, a newly found antagonist of excitatory amino acids. European Journal of Pharmacology, 110(1), 31–39. View Source
- [2] Birch, P. J., Grossman, C. J., & Hayes, A. G. (1988). 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid is a relatively potent antagonist at NMDA and kainate receptors. Neuroscience Letters, 91(2), 194–198. View Source
- [3] Yamada, K. A., Dubinsky, J. M., & Rothman, S. M. (1989). Quantitative physiological characterization of a quinoxalinedione non-NMDA receptor antagonist. Journal of Neuroscience, 9(9), 3230–3236. View Source
